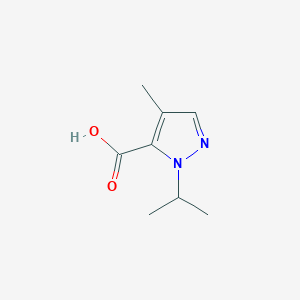

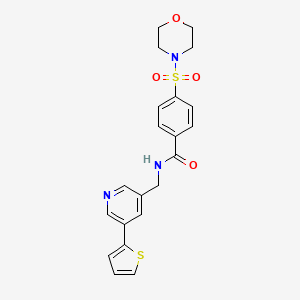

4-Methyl-2-propan-2-ylpyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole compounds like 4-Methyl-2-propan-2-ylpyrazole-3-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazole compounds, including this compound, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

A significant research effort has been dedicated to synthesizing and evaluating the pharmacological activities of pyrazole derivatives. One notable study involves the development of a new series of 5-(biphenyl-4-ylmethyl)pyrazoles as potent angiotensin II antagonists. These compounds, through meticulous structural modifications, have demonstrated high affinity and potency both in vitro and in vivo as antihypertensive agents. Their synthesis and activity underscore the potential of pyrazole derivatives in therapeutic applications, specifically in managing hypertension (Almansa et al., 1997).

Chemical Transformations and Derivatives

Research into pyrazole-3-carboxylic acid derivatives has expanded into exploring their chemical transformations. For example, the synthesis of 3(5)-(3-methylfurazan-4-yl)-4-nitro-1Н-pyrazole-5(3)-carboxylic acid through condensation and nitration processes has been reported. These transformations are crucial for developing new compounds with potential applications in various fields, including materials science and pharmaceuticals (Kormanov et al., 2017).

Structural and Spectral Investigations

Further studies have delved into the structural and spectral investigations of pyrazole-4-carboxylic acid derivatives. One such study focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical approaches to determine its structure and electronic properties. These investigations provide insights into the molecular characteristics that could influence the compound's biological activity and material properties (Viveka et al., 2016).

Catalytic Applications and Synthesis

The catalytic applications of pyrazole derivatives in synthesizing biologically active molecules have been explored. For instance, novel nano organo solid acids with urea moiety have been utilized as catalysts in synthesizing pyrazol-5-ol and cinnamic acid derivatives. These catalytic processes, conducted under mild and green conditions, highlight the versatility of pyrazole derivatives in facilitating organic transformations (Zolfigol et al., 2015).

Anticancer and Antimicrobial Activities

The quest for new therapeutic agents has led to the synthesis of pyrazole derivatives bearing benzofuran moiety, evaluated for their anticancer and antimicrobial activities. Such studies are pivotal in identifying new compounds with potential clinical applications, thereby contributing to the development of novel treatment options for various diseases (Siddiqui et al., 2013).

Orientations Futures

Propriétés

IUPAC Name |

4-methyl-2-propan-2-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-7(8(11)12)6(3)4-9-10/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXJYXOEVPBCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-Trifluoro-1-{3-phenylimidazo[1,5-a]pyridin-1-yl}ethan-1-one](/img/structure/B2668257.png)

![Ethyl 8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2668260.png)

![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2668265.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2668269.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2668272.png)

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)

![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2668275.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2668276.png)

![(2Z)-N-acetyl-6-bromo-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2668277.png)

![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)